(S)-2-[Bis[3,5-bis(trifluoromethyl)phenyl][[trisisopropylsilyl]oxy]methyl]pyrrolidine
CAS No.: 1415760-15-4
Cat. No.: VC8238626
Molecular Formula: C30H35F12NOSi
Molecular Weight: 681.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1415760-15-4 |
|---|---|
| Molecular Formula | C30H35F12NOSi |
| Molecular Weight | 681.7 g/mol |
| IUPAC Name | [bis[3,5-bis(trifluoromethyl)phenyl]-pyrrolidin-2-ylmethoxy]-tri(propan-2-yl)silane |
| Standard InChI | InChI=1S/C30H35F12NOSi/c1-16(2)45(17(3)4,18(5)6)44-26(25-8-7-9-43-25,19-10-21(27(31,32)33)14-22(11-19)28(34,35)36)20-12-23(29(37,38)39)15-24(13-20)30(40,41)42/h10-18,25,43H,7-9H2,1-6H3 |
| Standard InChI Key | DONQUERPXRZJJJ-UHFFFAOYSA-N |
| SMILES | CC(C)[Si](C(C)C)(C(C)C)OC(C1CCCN1)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
| Canonical SMILES | CC(C)[Si](C(C)C)(C(C)C)OC(C1CCCN1)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a (S)-pyrrolidine core substituted at the 2-position with a bis[3,5-bis(trifluoromethyl)phenyl]methyl group, further modified by a tris(isopropyl)silyl (TIPS) ether (Figure 1). The trifluoromethyl groups enhance electron-withdrawing properties, while the TIPS moiety contributes steric bulk, critical for enantioselective interactions .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₀H₃₅F₁₂NOSi | |
| Molecular Weight | 681.7 g/mol | |
| Boiling Point | 456.5 ± 40.0 °C | |
| Density | 1.233 ± 0.06 g/mL | |
| Storage Conditions | Room temperature, dry |
The InChIKey (DONQUERPXRZJJJ-UHFFFAOYSA-N) and SMILES (CC(C)Si(C(C)C)OC(C1CCCN1)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F) provide unambiguous identifiers for database retrieval.
Synthesis and Mechanistic Insights
Asymmetric ‘Clip-Cycle’ Methodology
Recent advances in pyrrolidine synthesis, such as the asymmetric ‘clip-cycle’ approach, highlight strategies relevant to this compound’s preparation. Clarke et al. (2020) demonstrated that bis-homoallylic amines, when activated via alkene metathesis (“clipping”), undergo enantioselective intramolecular aza-Michael cyclization catalyzed by chiral phosphoric acids (CPAs) like (R)-TRIP to form pyrrolidines . Although the study focused on 2,2- and 3,3-disubstituted variants, the methodology underpins the stereochemical control achievable in analogous systems .
Stereochemical Control
The TIPS group in (S)-2-[bis...]pyrrolidine imposes steric hindrance, directing reactant approach to favor one enantiomer. Computational studies of similar CPAs suggest that the catalyst stabilizes transition states through hydrogen bonding and π-π interactions, achieving enantiomeric ratios (e.r.) up to 96:4 .
Applications in Asymmetric Catalysis
Pharmaceutical Synthesis
The compound’s ability to control stereochemistry makes it invaluable in synthesizing bioactive molecules. For example, it facilitates the construction of chiral centers in β-lactam antibiotics and antiviral agents, ensuring high enantiomeric purity .
Spiropyrrolidine Formation
Spiropyrrolidines, critical in drug discovery for their conformational rigidity, are accessible via catalytic cycles involving analogous pyrrolidine derivatives. The TIPS group’s bulk prevents undesired ring-opening, enhancing spiropyrolidine stability .
| Supplier | CAS | Size | Price | Source |
|---|---|---|---|---|
| MACKLIN | 1415760-15-4 | 100 mg | $246.29 | |
| Acmec | 1415760-15-4 | 100 mg | $252.57 | |
| MySkin | 1415760-15-4 | 0.1 g | $419.14 |
Pricing reflects small-scale research quantities, with bulk inquiries requiring direct negotiation .
Future Research Directions
Catalyst Optimization
Modifying the TIPS group to less bulky silyl ethers (e.g., TBS) could enhance substrate scope while retaining stereoselectivity. Computational modeling, as applied by Clarke et al. , may identify optimal substituents.
Green Synthesis
Exploring solvent-free or aqueous-phase reactions could align synthesis with green chemistry principles, reducing reliance on volatile organic solvents.
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